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Compound of Interest

Compound Name: Methyl 2-cyano-3-methylbutanoate

Cat. No.: B3181075 Get Quote

An In-depth Technical Guide to Methyl 2-cyano-
3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl 2-cyano-3-methylbutanoate is a versatile organic compound with significant potential

in synthetic chemistry, particularly as a building block in the development of novel

pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview

of its physical and chemical properties, detailed experimental protocols for its characterization,

and an exploration of its reactivity and potential applications in drug discovery and

development.

Chemical and Physical Properties
Methyl 2-cyano-3-methylbutanoate, also known by its IUPAC name methyl 2-cyano-3-
methylbutanoate, is a cyanoester with the molecular formula C₇H₁₁NO₂.[1] Its key physical

and chemical properties are summarized in the tables below. While experimental data for some

properties are limited, computed values provide valuable estimates.
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Property Value Source

IUPAC Name
methyl 2-cyano-3-

methylbutanoate
[1]

CAS Number 52752-25-7 [1]

Molecular Formula C₇H₁₁NO₂ [1]

Molecular Weight 141.17 g/mol [1]

InChI

InChI=1S/C7H11NO2/c1-

5(2)6(4-8)7(9)10-3/h5-6H,1-

3H3

[1]

InChIKey
REICVYSXMMFKMB-

UHFFFAOYSA-N
[1]

SMILES CC(C)C(C#N)C(=O)OC [1]

Synonyms

Methyl 2-cyano-3-

methylbutyrate, 2-Cyano-3-

methylbutanoic acid methyl

ester, Butanoic acid, 2-cyano-

3-methyl-, methyl ester

[1]

Physical Properties
Property Value Source

Boiling Point Not available

Melting Point Not available

Density Not available

XLogP3 1.4 [1]

Synthesis and Reactivity
The synthesis of α-cyano esters like Methyl 2-cyano-3-methylbutanoate can be achieved

through various established organic reactions. The reactivity of this compound is primarily
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dictated by the presence of the cyano and ester functional groups, as well as the activated α-

carbon.

Synthetic Routes
While a specific, detailed experimental protocol for the synthesis of Methyl 2-cyano-3-
methylbutanoate is not readily available in the searched literature, its structure suggests that it

can be synthesized via common organic reactions such as the Knoevenagel condensation or

nucleophilic substitution reactions. A plausible synthetic approach is the alkylation of methyl

cyanoacetate with an isopropyl halide.

Logical Synthesis Workflow:

Methyl Cyanoacetate

Enolate

Deprotonation

Base (e.g., NaH, K2CO3)

Isopropyl Halide (e.g., 2-bromopropane)

Methyl 2-cyano-3-methylbutanoate

SN2 Reaction

Click to download full resolution via product page

Caption: A potential synthetic route to Methyl 2-cyano-3-methylbutanoate.

Chemical Reactivity
The presence of the electron-withdrawing cyano and ester groups makes the α-hydrogen

acidic, allowing for deprotonation and subsequent reactions at this position. Key reactions

include:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-

cyano-3-methylbutanoic acid.[2]
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Decarboxylation: The corresponding carboxylic acid can undergo decarboxylation,

particularly upon heating.

Reduction: The cyano and ester groups can be reduced using various reducing agents to

yield amines and alcohols, respectively.

Michael Addition: The activated α-carbon can act as a nucleophile in Michael addition

reactions.

Spectroscopic and Analytical Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of

Methyl 2-cyano-3-methylbutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While full experimental spectra with peak assignments are not available in the searched

literature, PubChem indicates the availability of 13C NMR data.[1] Predicted NMR data can

serve as a useful reference.

Expected ¹H NMR Signals:

A doublet for the two methyl groups of the isopropyl moiety.

A multiplet for the methine proton of the isopropyl group.

A doublet for the α-proton.

A singlet for the methyl ester protons.

Expected ¹³C NMR Signals:

Signals for the two non-equivalent methyl carbons of the isopropyl group.

A signal for the methine carbon of the isopropyl group.

A signal for the α-carbon.

A signal for the cyano carbon.
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A signal for the carbonyl carbon of the ester.

A signal for the methyl carbon of the ester.

Infrared (IR) Spectroscopy
An experimental IR spectrum for Methyl 2-cyano-3-methylbutanoate is not available in the

searched results. However, characteristic absorption bands can be predicted based on its

functional groups:

C≡N stretch: A sharp, medium-intensity band around 2250 cm⁻¹.

C=O stretch (ester): A strong, sharp band around 1735-1750 cm⁻¹.

C-O stretch (ester): A strong band in the region of 1000-1300 cm⁻¹.

C-H stretch (alkane): Bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)
PubChem indicates the availability of GC-MS data for this compound.[1] The mass spectrum

would be expected to show the molecular ion peak (M⁺) at m/z = 141, along with fragmentation

patterns characteristic of the loss of the methoxy group, the ester group, and cleavage of the

isopropyl group.

Applications in Drug Development and Research
Methyl 2-cyano-3-methylbutanoate serves as a valuable intermediate in the synthesis of

more complex molecules with potential biological activity.[3] The cyano group is a versatile

functional handle that can be transformed into various other groups, making it a key component

in medicinal chemistry.

Role as a Synthetic Intermediate
The compound's structure is a precursor to various biologically relevant scaffolds. For instance,

it can be utilized in the synthesis of substituted amino acids and heterocyclic compounds which

are prevalent in many drug molecules.[3]
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Logical Flow for Drug Discovery Application:

Methyl 2-cyano-3-methylbutanoate Chemical Modification (e.g., hydrolysis, reduction, cyclization) Bioactive Scaffold (e.g., substituted amino acid, heterocycle) Lead CompoundBiological Screening & Optimization

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3181075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

